N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via an acetamide bridge to a [1,2,4]triazolo[4,3-a]pyridine scaffold with a sulfanyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions. Its design integrates bioisosteric principles, where the benzodioxole group enhances metabolic stability, while the triazolopyridine core may modulate binding affinity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-14(16-10-4-5-11-12(7-10)22-9-21-11)8-23-15-18-17-13-3-1-2-6-19(13)15/h1-7H,8-9H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUYEHFSOUMANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329268 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304683-68-9 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanylacetamide group via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazolo-heterocycle acetamide derivatives. Below is a systematic comparison with analogs reported in recent literature and patents:
Structural Modifications and Functional Group Variations
Physicochemical Properties
PSA = Polar Surface Area; logP = Octanol-water partition coefficient.
Research Findings and Key Contrasts
- Metabolic Stability : The target compound’s benzodioxole moiety reduces CYP450-mediated oxidation compared to the furan-containing analog in , which undergoes rapid hepatic degradation .
- Selectivity: The triazolopyridine core shows higher selectivity for kinase targets than the benzothiazole analog (), which non-specifically binds to multiple ATP-dependent enzymes .
- Synthetic Accessibility : Derivatives with simpler scaffolds (e.g., target compound) are more scalable than cyclopentyl-fused analogs in , which require multi-step chiral syntheses .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a benzodioxole moiety and a triazolopyridine sulfanyl group, which are critical for its biological interactions.
Research indicates that the compound exhibits various biological activities primarily through the modulation of specific receptor pathways:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazolo compounds can exhibit antimicrobial properties. The presence of the sulfanyl group may enhance these effects by disrupting microbial cell walls or interfering with metabolic pathways.
- Anticancer Potential : Some triazolo derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The benzodioxole structure may play a role in this activity by acting as a reactive oxygen species (ROS) generator.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). This interaction can lead to alterations in intracellular calcium levels and other second messenger systems.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance:
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound. Notable findings include:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Neuroprotective Effects : In models of neurodegeneration, the compound showed potential in reducing oxidative stress markers and improving behavioral outcomes.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazolo derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in multiple cancer types through apoptosis induction mechanisms. -
Neuropharmacological Assessment :
Another study focused on the neuropharmacological properties of related compounds. It was found that compounds with similar structures could modulate dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and schizophrenia.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide?
- Answer : The synthesis involves multi-step reactions, including:
- Coupling of benzodioxole and triazolopyridine precursors via a sulfanyl bridge, often using thiol- or halogen-based coupling agents .
- Optimization of solvent systems (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., triethylamine or palladium complexes) to enhance yield and purity .
- Purification via column chromatography or recrystallization, monitored by TLC or HPLC for intermediate validation .
Q. How do structural features like the benzodioxole and triazolopyridine moieties influence the compound’s physicochemical properties?
- Answer :
- The benzodioxole group contributes to lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted studies .
- The triazolopyridine-sulfanyl linkage introduces π-π stacking potential and hydrogen-bonding sites, influencing solubility and target binding .
- Computational tools (e.g., LogP calculations) and X-ray crystallography (where available) validate these properties .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer :
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integrity .
- High-resolution mass spectrometry (HRMS) verifies molecular weight within ±2 ppm error .
- HPLC with UV detection ensures >95% purity, critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can conflicting bioactivity data across cell-based assays be resolved for this compound?
- Answer :
- Dose-response curve normalization to account for cell-line-specific variability (e.g., IC₅₀ shifts due to efflux pumps) .
- Off-target profiling using kinase or GPCR panels to identify confounding interactions .
- Metabolic stability assays (e.g., microsomal incubation) to rule out rapid degradation in certain media .
Q. What computational strategies are effective in predicting binding modes of this compound with biological targets?
- Answer :
- Molecular docking (e.g., AutoDock Vina) using energy scores (e.g., MPRO binding energy: -7.7 kcal/mol) to prioritize target hypotheses .
- Molecular dynamics simulations (50–100 ns trajectories) assess binding stability and ligand-receptor conformational changes .
- QSAR modeling correlates substituent effects (e.g., electron-withdrawing groups on triazole) with activity trends .
Q. What methodologies are recommended for optimizing reaction yields in large-scale synthesis?
- Answer :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
- Flow chemistry minimizes side-product formation in exothermic steps (e.g., sulfanyl bridge formation) .
- DoE (Design of Experiments) identifies critical parameters (temperature, solvent ratio) for robustness .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Answer :
- Fragment-based diversification : Modify the benzodioxole (e.g., halogenation) or triazole (e.g., alkyl/aryl substitutions) .
- Pharmacophore mapping to identify essential moieties for target engagement (e.g., sulfanyl group’s role in hydrogen bonding) .
- In vitro ADMET profiling (e.g., hepatic microsome stability, CYP inhibition) prioritizes derivatives with drug-like properties .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Answer :
- Re-dock ligands using crystal structures (if available) or homology models to refine pose predictions .
- Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinity .
- Adjust force field parameters in simulations to better reflect solvation effects or protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
